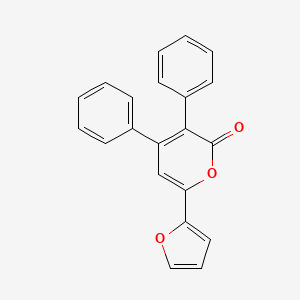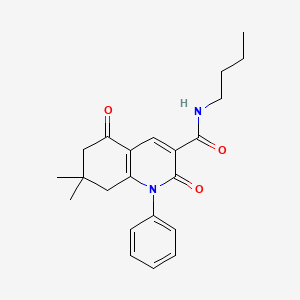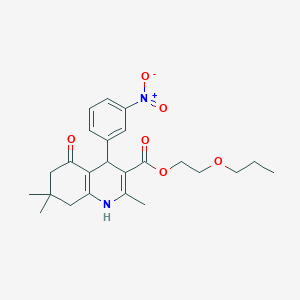
6-(2-furyl)-3,4-diphenyl-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-furyl)-3,4-diphenyl-2H-pyran-2-one, also known as FDP, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. FDP is a heterocyclic compound that belongs to the class of pyranones.
作用機序
The mechanism of action of 6-(2-furyl)-3,4-diphenyl-2H-pyran-2-one involves the inhibition of enzymes that are involved in the breakdown of neurotransmitters such as acetylcholine and dopamine. 6-(2-furyl)-3,4-diphenyl-2H-pyran-2-one binds to the active site of these enzymes, preventing them from catalyzing the breakdown of these neurotransmitters. This leads to an increase in the levels of these neurotransmitters in the brain, which can improve cognitive function and reduce the symptoms of neurodegenerative diseases.
Biochemical and Physiological Effects:
6-(2-furyl)-3,4-diphenyl-2H-pyran-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and to reduce the levels of oxidative stress in the brain. 6-(2-furyl)-3,4-diphenyl-2H-pyran-2-one has also been shown to have anti-inflammatory effects, which can reduce the damage caused by neuroinflammation in the brain.
実験室実験の利点と制限
One of the main advantages of using 6-(2-furyl)-3,4-diphenyl-2H-pyran-2-one in lab experiments is its ability to inhibit the activity of multiple enzymes involved in the breakdown of neurotransmitters. This makes it a useful tool for studying the role of these enzymes in various neurological disorders. However, one of the limitations of using 6-(2-furyl)-3,4-diphenyl-2H-pyran-2-one is its relatively low potency compared to other inhibitors of these enzymes. This can make it difficult to achieve complete inhibition of enzyme activity in some experiments.
将来の方向性
There are a number of future directions for research on 6-(2-furyl)-3,4-diphenyl-2H-pyran-2-one. One area of research is the development of more potent inhibitors of the enzymes targeted by 6-(2-furyl)-3,4-diphenyl-2H-pyran-2-one. Another area of research is the investigation of the potential use of 6-(2-furyl)-3,4-diphenyl-2H-pyran-2-one in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to fully understand the biochemical and physiological effects of 6-(2-furyl)-3,4-diphenyl-2H-pyran-2-one and its potential mechanisms of action.
合成法
6-(2-furyl)-3,4-diphenyl-2H-pyran-2-one can be synthesized using a variety of methods. One of the most common methods is the condensation of 2-furylacrolein with benzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained after purification using column chromatography.
科学的研究の応用
6-(2-furyl)-3,4-diphenyl-2H-pyran-2-one has been extensively used in scientific research due to its ability to inhibit the activity of enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. 6-(2-furyl)-3,4-diphenyl-2H-pyran-2-one has also been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
6-(furan-2-yl)-3,4-diphenylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O3/c22-21-20(16-10-5-2-6-11-16)17(15-8-3-1-4-9-15)14-19(24-21)18-12-7-13-23-18/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYYTCMCVSOWDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC(=C2)C3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone dihydrobromide](/img/structure/B5089680.png)
![1-(2-chloro-4,5-difluorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B5089684.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]glycine](/img/structure/B5089706.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5089715.png)


![N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5089741.png)
![4-(6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenyl acetate](/img/structure/B5089747.png)
![ethyl 1-[4-(ethoxycarbonyl)phenyl]-4-{[4-(ethoxycarbonyl)phenyl]amino}-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5089748.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B5089757.png)
![2-{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B5089761.png)
![9-(4-chlorophenyl)-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5089769.png)
![ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate](/img/structure/B5089770.png)